molecular formula C11H9BrClNO2 B8366795 6-Bromo-4-chloro-5,8-dimethoxyquinoline

6-Bromo-4-chloro-5,8-dimethoxyquinoline

Cat. No. B8366795
M. Wt: 302.55 g/mol
InChI Key: UPKBZTLFQPHNQX-UHFFFAOYSA-N
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Patent
US06525063B2

Procedure details

To a cooled (0° C.) solution of 6-bromo-4-chloro-5,8-dimethoxyquinoline (compound 9) (215 mg, 0.71 mmol) in acetonitrile (10 ml) was added a cooled solution of cerium ammonium nitrate (2 g, 3.67 mmol) in water (10 ml), with stirring. The solution was stirred at room temperature for 90 min, diluted with water (20 ml) and extracted with chloroform (3×60 ml). The chloroform layers were joined, dried over sodium sulphate and evaporated, yielding 153 mg (79%) of compound 10.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
cerium ammonium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:15]C)=[C:4]2[C:9](=[C:10]([O:12]C)[CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[Cl:14].[N+]([O-])([O-])=O.[NH4+].[Ce]>C(#N)C.O>[Br:1][C:2]1[C:3](=[O:15])[C:4]2[C:5]([Cl:14])=[CH:6][CH:7]=[N:8][C:9]=2[C:10](=[O:12])[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
BrC=1C(=C2C(=CC=NC2=C(C1)OC)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C2C(=CC=NC2=C(C1)OC)Cl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
cerium ammonium nitrate
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(C=2C(=CC=NC2C(C1)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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